N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide; hydrochloride, also known as SAR216471, is a novel compound developed primarily as a reversible antagonist of the P2Y12 receptor. This compound has been explored as a potential alternative to existing antiplatelet agents like clopidogrel, particularly for its ability to inhibit platelet aggregation and provide antithrombotic effects.
SAR216471 is classified under the category of indole derivatives and specifically targets the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. The compound was identified during high-throughput screening campaigns aimed at discovering new P2Y12 antagonists with improved efficacy and selectivity compared to existing therapies .
The synthesis of N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide involves several key steps:
The detailed reaction conditions, such as temperature, solvents, and catalysts used during each step, are critical for optimizing yield and purity .
The molecular formula of SAR216471 is C₁₈H₃₁ClN₄O₃. It features an indole core with various substituents that enhance its pharmacological profile. The structural components include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions with biological targets .
SAR216471 undergoes several chemical reactions that are significant for its pharmacological activity:
In vitro studies have demonstrated that SAR216471 exhibits high selectivity for the P2Y12 receptor over other receptors, which is essential for minimizing side effects associated with broader-spectrum antiplatelet drugs .
The mechanism of action of SAR216471 as a P2Y12 antagonist involves:
This mechanism results in reduced thrombus formation, making it a promising candidate for managing cardiovascular diseases where platelet aggregation plays a critical role .
The primary application of N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide; hydrochloride lies in its potential use as an antiplatelet agent in cardiovascular therapy. Its ability to selectively inhibit the P2Y12 receptor positions it as a candidate for treating conditions such as:
Moreover, ongoing research may explore its efficacy in combination therapies or alternative formulations to enhance patient outcomes in managing thrombotic disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3